N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C11H10FN3O |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C11H10FN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
InChI Key |
VXKLIUTYOKEPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorobenzylamine with imidazole-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
Chemistry: In chemistry, N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Its imidazole ring can mimic the structure of histidine, making it useful in probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzyl Group
Chlorophenyl and Trifluoromethylphenyl Derivatives
- N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide (22) and N-{[2-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide (23) ():
- Structural Differences : The 2-chloro and 2-trifluoromethyl substituents contrast with the 2-fluoro group in the target compound.
- Impact on Properties :
- Electronics : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity compared to fluorine or chlorine.
- Analytical Data : HRMS for compound 22 ([M+H]+: 236.0591) and 23 ([M+H]+: 286.0803) provides benchmarks for mass spectrometry identification .
Dichlorovinyl and Tert-Butyl Substituents
- Key Data: Molecular weight = 262.134; ChemSpider ID: 17478937 .
Variations in the Imidazole Core and Linker
Benzimidazole and Tetrahydro-2H-Pyran Modifications
- AMGbis010 ():
- Structure : N-(4-(cyclohexylcarbamoyl)tetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazole-2-carboxamide.
- Key Differences :
- The imidazole is substituted at the 2-position (vs. 1-position in the target compound).
- Addition of a tetrahydro-2H-pyran and cyclohexylcarbamoyl group introduces conformational rigidity and hydrogen-bonding capacity, likely enhancing receptor affinity .
Benzo[d]thiazol-2-yl Derivatives
Functional Group Replacements
Carbothioamide vs. Carboxamide
- Biological Implications: Thiocarboxamides may exhibit enhanced enzyme inhibition due to thiol group reactivity .
Propargyl Substituents in Click Chemistry
Pharmacokinetic and Metabolic Comparisons
Metabolic Stability
- Imazalil (Prochloraz) (): Structure: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide.
- 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (): Key Pathway: N-demethylation by liver microsomes, yielding formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. Relevance: The absence of a methyl group in N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide may reduce susceptibility to similar metabolic pathways .
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Pharmacokinetic Properties of Selected Analogs
| Compound Name | logP (Predicted) | Metabolic Pathway | Biological Activity |
|---|---|---|---|
| This compound | ~2.1 | Glucuronidation, CYP oxidation | Under investigation |
| Imazalil (Prochloraz) | ~4.7 | Oxidative dechlorination | Antifungal agent |
| AMGbis010 | ~3.5 | Hydrolysis, CYP-mediated oxidation | κ-opioid receptor modulation |
Biological Activity
N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a 2-fluorobenzyl group and a carboxamide moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure
| Component | Structure |
|---|---|
| Imidazole Ring | Imidazole |
| Fluorobenzyl Group | Fluorobenzyl |
| Carboxamide Group | Carboxamide |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
The compound's mechanism involves the induction of apoptosis and interaction with nuclear DNA, similar to established chemotherapeutic agents like cisplatin, but with improved efficacy in resistant cell lines.
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. Its structure allows it to interact with various enzymes, modulating their activity:
- Mechanism : The compound can bind to the active or allosteric sites of enzymes, inhibiting their function.
- Applications : It is being explored for use in biochemical assays to study enzyme kinetics and inhibition.
Antimicrobial Activity
Emerging studies suggest that this compound may also possess antimicrobial properties, particularly against pathogenic bacteria and fungi. Further investigations are needed to elucidate its spectrum of activity against specific pathogens.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard treatments:
- Findings : The compound showed greater selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.
Study 2: Mechanistic Insights
Another study focused on the mechanism of action, revealing that the compound induces apoptosis through mitochondrial pathways independent of p53 signaling. This suggests potential advantages in treating p53-mutated cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
